4-Methylumbelliferyl Methanethiosulfonate
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Overview
Description
4-Methylumbelliferyl Methanethiosulfonate is a fluorescent compound widely used in biochemical research. It is known for its ability to label proteins and other biomolecules, making it a valuable tool in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl Methanethiosulfonate typically involves the reaction of 4-methylumbelliferone with methanethiosulfonate reagents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using chromatographic techniques to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl Methanethiosulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanethiosulfonate group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Substituted 4-methylumbelliferyl derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiol derivatives.
Scientific Research Applications
4-Methylumbelliferyl Methanethiosulfonate is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Biochemistry: Used as a fluorescent probe to study protein interactions and enzyme activities.
Cell Biology: Employed in labeling and tracking cellular components.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of biosensors and analytical devices.
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl Methanethiosulfonate involves its ability to form covalent bonds with thiol groups in proteins and other biomolecules. This labeling allows for the visualization and tracking of these molecules in various biological systems. The compound’s fluorescence is activated upon binding, making it a powerful tool for studying molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: A precursor to 4-Methylumbelliferyl Methanethiosulfonate, used in similar applications.
4-Methylumbelliferyl Glucuronide: Another fluorescent compound used in enzymatic assays.
4-Methylumbelliferyl Sulfate: Utilized in studying sulfatase activities.
Uniqueness
This compound is unique due to its specific reactivity with thiol groups, making it particularly useful for labeling proteins and studying thiol-based biochemical processes. Its strong fluorescence and stability also set it apart from other similar compounds.
Properties
IUPAC Name |
4-methyl-7-methylsulfonylsulfanylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4S2/c1-7-5-11(12)15-10-6-8(3-4-9(7)10)16-17(2,13)14/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNPNNCFCBNXJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)SS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652659 |
Source
|
Record name | S-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl) methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-63-4 |
Source
|
Record name | S-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl) methanesulfonothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl) methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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